molecular formula C16H25NO B1201010 5-OH-Dpat CAS No. 68593-96-4

5-OH-Dpat

Cat. No.: B1201010
CAS No.: 68593-96-4
M. Wt: 247.38 g/mol
InChI Key: MDBWEQVKJDMEMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-N,N-dipropylaminotetralin involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetralin Ring: The initial step involves the formation of the tetralin ring structure through a cyclization reaction.

    Hydroxylation: The tetralin ring is then hydroxylated to introduce the hydroxyl group at the desired position.

    Amination: The hydroxylated tetralin is then subjected to amination to introduce the dipropylamino group.

Industrial Production Methods

Industrial production of 5-Hydroxy-2-N,N-dipropylaminotetralin typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Large reactors are used to carry out the cyclization, hydroxylation, and amination reactions in batches.

    Continuous Flow Processing: Continuous flow reactors may be employed to enhance efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-N,N-dipropylaminotetralin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Hydroxy-2-N,N-dipropylaminotetralin with modified functional groups, which can be used for further research and applications.

Scientific Research Applications

5-Hydroxy-2-N,N-dipropylaminotetralin has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-N,N-dipropylaminotetralin involves its interaction with dopamine receptors. It acts as an agonist at the D2 and D3 receptor subtypes, leading to the activation of downstream signaling pathways . The compound binds to the receptors and mimics the action of dopamine, resulting in various physiological and neurological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-2-N,N-dipropylaminotetralin is unique due to its high selectivity for D2 and D3 receptor subtypes and its ability to act as a potent agonist. This makes it a valuable tool for studying the dopaminergic system and developing new therapeutic agents .

Properties

CAS No.

68593-96-4

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol

InChI

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18/h5-7,14,18H,3-4,8-12H2,1-2H3

InChI Key

MDBWEQVKJDMEMK-UHFFFAOYSA-N

SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=CC=C2O

Synonyms

2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene
5-hydroxy-2-(di-n-propylamino)tetralin
5-hydroxy-2-N,N-dipropylaminotetralin
5-hydroxy-2-N,N-dipropylaminotetralin hydrobromide
5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (+-)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (R)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin hydrochloride, (S)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin, (+-)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin, (R)-isomer
5-hydroxy-2-N,N-dipropylaminotetralin, (S)-isomer
5-OH-DPAT

Origin of Product

United States

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